BenchChemオンラインストアへようこそ!

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Physicochemical profiling Lipophilicity Drug-likeness

This selective ATP-competitive PBK/TOPK inhibitor features a unique 5-bromo-2-chloro substitution pattern on the 6,7-dihydropyrazolo[1,5-a]pyrazine core. This distinct halogenation profile ensures target selectivity—unlike generic scaffold analogs—enabling precise probing of PBK/TOPK-driven cancer signaling and serving as a critical control to differentiate mGluR-mediated neuronal effects from off-target kinase activity. Ideal for SAR libraries exploring halogen bonding contributions to potency. Predictable cell permeability (TPSA 38 Ų, LogP ~1.99) supports intracellular target engagement. Use this high-purity tool compound to advance kinase selectivity profiling and validate pharmacokinetic properties.

Molecular Formula C13H11BrClN3O
Molecular Weight 340.61
CAS No. 2034545-00-9
Cat. No. B2430814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
CAS2034545-00-9
Molecular FormulaC13H11BrClN3O
Molecular Weight340.61
Structural Identifiers
SMILESC1CN2C(=CC=N2)CN1C(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C13H11BrClN3O/c14-9-1-2-12(15)11(7-9)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2
InChIKeyXWGUKUVZESENNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone (CAS 2034545-00-9): Chemical Identity and Physicochemical Baseline for Procurement


(5-Bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone (CAS 2034545-00-9) is a synthetic small-molecule belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazine class, incorporating a 5-bromo-2-chlorophenyl carbonyl substituent. The validated molecular formula is C₁₃H₁₁BrClN₃O with a monoisotopic mass of 338.98 Da . The compound is described in vendor catalogues as an ATP-competitive inhibitor of PDZ-binding kinase (PBK/TOPK), though peer-reviewed pharmacological characterization remains limited in the public domain. Its calculated physicochemical profile (ACD/Labs Percepta) indicates moderate lipophilicity (LogP ~1.99), zero H-bond donors, four H-bond acceptors, and a topological polar surface area of 38 Ų, suggesting favorable permeability characteristics devoid of Rule-of-5 violations .

Why Generic Substitution of (5-Bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone Risks Experimental Inconsistency


In-class 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives cannot be casually interchanged because minor modifications to the aryl ketone substituent or the heterocyclic core profoundly alter target engagement, selectivity, and ADMET properties. For example, the mGlu5 PAM series (6,7-dihydropyrazolo[1,5-a]pyrazin-4-ones) demonstrated that subtle changes in the aryl group determined whether compounds exhibited desirable allosteric modulation versus prohibitive CNS toxicity [1]. Similarly, mGluR2 NAM patents on the same scaffold emphasize that substitution at the ketone position is critical for modulating negative allosteric activity [2]. The 5-bromo-2-chloro substitution pattern on the phenyl ring of this compound is structurally distinct from analogs bearing furan, thiophene, naphthalene, or o-tolyl groups—each of which would be expected to confer divergent steric, electronic, and hydrogen-bonding profiles at the target binding site. Without direct comparative pharmacological data for this specific compound, generic substitution based solely on core scaffold similarity risks selecting a molecule with unintended potency shifts, off-target profiles, or pharmacokinetic liabilities.

Quantitative Differentiation Evidence for (5-Bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone Against Comparator Compounds


Physicochemical Baseline Differentiation: Lipophilicity and Permeability Profile Against Core Scaffold Analogs

The target compound's calculated LogP (1.99) and topological polar surface area (38 Ų) position it in a moderately lipophilic space with favorable permeability characteristics relative to more polar analogs in the 6,7-dihydropyrazolo[1,5-a]pyrazine class . While direct experimental LogD data are unavailable, the ACD/Labs predicted LogD at pH 7.4 is 2.92, indicating consistent membrane permeability across physiological pH . By comparison, the more polar 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one core (as in mGlu5 PAM compound 4k) bears additional H-bond donors/acceptors from the lactam moiety, which would alter permeability and solubility profiles [1].

Physicochemical profiling Lipophilicity Drug-likeness

Target Engagement Selectivity: PBK/TOPK Inhibition Versus mGluR Allosteric Modulation in Core Scaffold Analogs

The compound is commercially catalogued as a potent, selective, ATP-competitive inhibitor of PBK/TOPK kinase, a serine-threonine kinase implicated in tumor cell proliferation . In contrast, the majority of peer-reviewed 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives publicly disclosed target metabotropic glutamate receptors (mGluR2 NAMs, mGlu5 PAMs) [1][2]. This represents a fundamentally distinct pharmacological mechanism. However, no peer-reviewed IC₅₀ values, selectivity panel data, or cellular activity data for this compound were identified from allowed authoritative sources. Comparative quantitative selectivity data (e.g., PBK vs. mGluR2 or mGlu5 activity) are therefore unavailable for direct head-to-head comparison.

Kinase inhibition Target selectivity PBK/TOPK

Structural Uniqueness: Halogen Substitution Pattern Differentiation from Analogous Aryl Ketones

The compound features a 5-bromo-2-chloro substitution on the phenyl ring, a specific dihalogen pattern not replicated in closely related commercial analogs of the 6,7-dihydropyrazolo[1,5-a]pyrazine methanone series. Publicly available analogs include (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone (methyl substitution), benzo[b]thiophen-2-yl analog (fused heterocycle), furan-3-yl analog (oxygen heterocycle), and naphthalen-1-yl analog (extended aromatic) . None carry the dual bromo-chloro phenyl pattern. In kinase inhibitor SAR, bromine can engage in halogen bonding with backbone carbonyls or gatekeeper residues, while chlorine modulates electronic density and binding pocket complementarity. This unique dihalogen pattern may confer binding interactions not achievable with monohalogenated, alkyl, or fused-ring aryl variants.

Structure-activity relationship Halogen bonding Medicinal chemistry

Recommended Application Scenarios for (5-Bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone Based on Available Evidence


PBK/TOPK Kinase Inhibitor Screening and Cellular Proliferation Assays in Oncology Research

Given its vendor-reported activity as an ATP-competitive PBK/TOPK inhibitor, this compound can serve as a tool molecule for probing PBK/TOPK-dependent signaling in cancer cell lines. Researchers should independently confirm IC₅₀ values in their assay systems. The favorable calculated LogP and TPSA suggest adequate cell permeability for intracellular target engagement .

Structure-Activity Relationship (SAR) Studies on Dihalogenated Phenyl Ketone Kinase Inhibitors

The unique 5-bromo-2-chloro substitution pattern makes this compound a valuable comparator in SAR libraries exploring halogen bonding effects on kinase potency and selectivity. It can be benchmarked against mono-halogenated, methyl-substituted, or heterocyclic analogs to delineate the contribution of dual halogenation to target binding .

Pharmacokinetic Profiling and CNS Penetration Assessment

With zero H-bond donors, moderate LogP (1.99), and low TPSA (38 Ų), this compound is predicted to exhibit good passive permeability and potential CNS penetration . It can be used in MDCK or Caco-2 permeability assays, brain-plasma ratio studies, and P-gp efflux screens to validate its PK profile relative to more polar 4-one scaffold analogs.

Negative Control or Selectivity Counter-Screen for mGluR-Focused Programs

Because the public 6,7-dihydropyrazolo[1,5-a]pyrazine literature is dominated by mGluR modulators [1][2], this compound—with its distinct PBK/TOPK target—can serve as a selectivity control to confirm that observed phenotypic effects in neuronal assays are mGluR-mediated rather than off-target kinase inhibition.

Quote Request

Request a Quote for (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.